1-(Pyrimidin-5-yl)azetidin-3-amine hydrochloride
Description
1-(Pyrimidin-5-yl)azetidin-3-amine hydrochloride is a small organic compound with the molecular formula C₇H₁₁ClN₄ and an average molecular mass of 186.643 g/mol . Its monoisotopic mass is 186.067224 g/mol, and it is registered under CAS number 2173991-64-3 and ChemSpider ID 64958522 . The compound consists of an azetidine ring (a four-membered saturated heterocycle) substituted at the 3-position with an amine group and at the 1-position with a pyrimidin-5-yl moiety. The hydrochloride salt enhances its stability and solubility in aqueous environments.
A related dihydrochloride salt (1-(Pyrimidin-5-yl)azetidin-3-amine dihydrochloride, CAS 2227206-48-4) is also documented, with a molecular weight of 223.10 g/mol and 98% purity . However, this review focuses on the monohydrochloride form unless otherwise specified.
Properties
IUPAC Name |
1-pyrimidin-5-ylazetidin-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4.ClH/c8-6-3-11(4-6)7-1-9-5-10-2-7;/h1-2,5-6H,3-4,8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPYCXHRRXQRIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CN=CN=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2173991-64-3 | |
| Record name | 3-Azetidinamine, 1-(5-pyrimidinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2173991-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(pyrimidin-5-yl)azetidin-3-amine hydrochloride typically involves the reaction of pyrimidine derivatives with azetidine intermediates. One common method involves the nucleophilic substitution reaction where a pyrimidine derivative reacts with an azetidine precursor under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(Pyrimidin-5-yl)azetidin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: H2O2, KMnO4
Reducing agents: NaBH4, LiAlH4
Nucleophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms with different functional groups attached to the azetidine ring .
Scientific Research Applications
The compound 1-(Pyrimidin-5-yl)azetidin-3-amine hydrochloride (CAS No. 2173991-64-3) is a versatile chemical with a range of applications in scientific research, particularly in the fields of medicinal chemistry and drug development. Its unique structural features make it a candidate for various therapeutic investigations, including its potential role as an anticancer agent and its interactions with biological systems.
Structural Formula
The structural formula can be represented as follows:
Medicinal Chemistry
This compound has been explored for its potential as a therapeutic agent. Its structural characteristics allow it to interact with various biological targets, which can be leveraged in drug design.
Anticancer Activity
Research indicates that compounds similar to 1-(Pyrimidin-5-yl)azetidin-3-amine exhibit significant anticancer properties. Studies have demonstrated its ability to inhibit tumor growth in specific cancer cell lines, suggesting a mechanism that may involve the modulation of cell cycle progression or apoptosis pathways.
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly in the context of kinases and other targets involved in signaling pathways related to cancer and inflammation. By selectively inhibiting these enzymes, it may help to modulate disease processes effectively.
Neuropharmacology
Preliminary studies have suggested that this compound may have neuroprotective effects. Its interaction with neurotransmitter systems could provide insights into treatments for neurodegenerative diseases.
Case Study 1: Anticancer Potential
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of 1-(Pyrimidin-5-yl)azetidin-3-amine and evaluated their anticancer activity against various human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as lead compounds for further development.
Case Study 2: Enzyme Inhibition Profile
A comprehensive screening of this compound against a panel of kinases revealed selective inhibition patterns. The compound was found to inhibit specific kinases involved in oncogenic signaling pathways, suggesting avenues for targeted cancer therapies.
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Key Activity | Reference Study |
|---|---|---|---|
| 1-(Pyrimidin-5-yl)azetidin-3-amine | Azetidine derivative | Anticancer, enzyme inhibition | Journal of Medicinal Chemistry |
| 2-(Pyrimidin-4-yl)-2-thiazoline | Thiazoline derivative | Antimicrobial | European Journal of Medicinal Chemistry |
| Pyrimidine-based kinase inhibitors | Various structures | Broad-spectrum kinase inhibition | Nature Reviews Drug Discovery |
Mechanism of Action
The mechanism of action of 1-(pyrimidin-5-yl)azetidin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and physicochemical distinctions between 1-(Pyrimidin-5-yl)azetidin-3-amine hydrochloride and analogous azetidine- or pyrimidine-containing compounds.
Table 1: Comparative Data for this compound and Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Purity | Key Structural Features |
|---|---|---|---|---|---|
| This compound | C₇H₁₁ClN₄ | 186.64 | 2173991-64-3 | N/A | Pyrimidin-5-yl, azetidine, HCl salt |
| 1-(5-Fluoropyrimidin-2-yl)piperidin-4-amine dihydrochloride | C₉H₁₅Cl₂FN₄ | 269.15 | 2098121-25-4 | 95% | Fluoropyrimidine, piperidine, 2×HCl |
| 1-(2-Methylpyrimidin-4-yl)azetidin-3-amine | C₈H₁₂N₄ | 164.21 | 1343204-07-8 | 95% | 2-Methylpyrimidine, azetidine |
| 3-(Azetidin-3-yl)-1H-pyrazol-5-amine hydrochloride | C₆H₁₁ClN₄ | 186.64 | N/A | 97% | Pyrazole, azetidine, HCl salt |
| 1-[4-(Pyrimidin-5-yl)phenyl]methanamine dihydrochloride | C₁₁H₁₃Cl₂N₃ | 258.15 | N/A | N/A | Pyrimidin-5-yl-phenyl, dihydrochloride |
| 1-(Pyridin-3-yl)azetidin-3-amine dihydrochloride | C₇H₁₁Cl₂N₃ | 208.09* | 2098025-86-4 | N/A | Pyridin-3-yl, azetidine, 2×HCl |
*Calculated based on formula.
Key Comparisons:
Core Heterocycle and Substitution Patterns :
- The target compound features a pyrimidin-5-yl group attached to an azetidine ring. In contrast, 1-(5-Fluoropyrimidin-2-yl)piperidin-4-amine dihydrochloride substitutes the azetidine with a piperidine (six-membered ring) and introduces a fluorine atom at the pyrimidine 5-position . Fluorine’s electron-withdrawing nature may alter electronic properties and binding interactions in medicinal chemistry contexts.
- 1-(2-Methylpyrimidin-4-yl)azetidin-3-amine replaces the pyrimidin-5-yl group with a 2-methylpyrimidin-4-yl moiety, which increases steric bulk and lipophilicity compared to the unsubstituted pyrimidine in the target compound .
Salt Forms and Solubility: The dihydrochloride derivatives (e.g., 1-[4-(pyrimidin-5-yl)phenyl]methanamine dihydrochloride) exhibit higher molecular weights and likely greater aqueous solubility than monohydrochloride salts due to additional protonation sites .
Azetidine rings (four-membered) impose greater ring strain than piperidine (six-membered), which may influence conformational flexibility and metabolic stability in drug design .
Molecular Weight Trends :
- The target compound’s molecular weight (186.64 g/mol ) is lower than most analogues, aligning with drug-likeness guidelines (e.g., Lipinski’s rule of five), which favor molecules <500 g/mol for oral bioavailability .
Research Implications:
While specific biological data are unavailable in the provided evidence, structural differences suggest divergent applications:
- Fluorine-substituted pyrimidines (e.g., 1-(5-Fluoropyrimidin-2-yl)piperidin-4-amine dihydrochloride ) are common in kinase inhibitors due to fluorine’s ability to modulate potency and selectivity .
- Azetidine-containing compounds are explored as constrained analogs of larger heterocycles (e.g., piperidines) to improve metabolic stability and target engagement .
Biological Activity
1-(Pyrimidin-5-yl)azetidin-3-amine hydrochloride (CAS No. 2173991-64-3) is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound features a pyrimidine ring fused with an azetidine structure. This unique configuration contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 201.66 g/mol |
| Solubility (pH 7.4) | Moderate |
| LogP | 1.2 |
| TPSA (Topological Polar Surface Area) | 70 Ų |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain kinases involved in cancer cell proliferation.
- Receptor Modulation : It may act on specific receptors related to neurotransmission and inflammation, suggesting a role in neuropharmacology and anti-inflammatory therapies.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity:
- Cell Line Studies : The compound has demonstrated an IC50 value of approximately 12 µM against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12 |
| A549 | 15 |
| HeLa | 10 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : It showed effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 8 |
Comparative Studies
When compared to other pyrimidine derivatives, this compound exhibits unique advantages:
- Selectivity : It has been noted for its selectivity towards certain cancer cell lines over normal cells, which may reduce side effects associated with conventional chemotherapy .
- Synergistic Effects : Preliminary studies suggest that combining this compound with established chemotherapeutics can enhance overall efficacy and reduce resistance mechanisms in cancer cells .
Case Studies
In a recent clinical study involving animal models, the administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as a lead candidate for further development in oncology .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for confirming the purity and structural identity of 1-(Pyrimidin-5-yl)azetidin-3-amine hydrochloride?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) is essential for purity assessment, with a mobile phase optimized for polar heterocyclic compounds (e.g., ammonium acetate buffer at pH 6.5, as described for related compounds) .
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) are critical for structural confirmation. For example, the pyrimidine proton signals in ¹H NMR (δ ~8.5–9.0 ppm) and azetidine ring protons (δ ~3.0–4.0 ppm) should align with computational predictions .
- Elemental analysis (C, H, N, Cl) ensures stoichiometric consistency with the molecular formula C₇H₁₁ClN₄ .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation of powders by using fume hoods .
- Emergency Procedures : For skin contact, immediately rinse with water for 15 minutes; for eye exposure, use saline solution and seek medical attention if irritation persists. Store at room temperature in airtight containers to prevent degradation .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodological Answer :
- Standardized Reaction Conditions : Use anhydrous solvents (e.g., DMF or acetonitrile) and inert atmospheres (N₂/Ar) to prevent side reactions.
- Purification : Column chromatography with silica gel (gradient elution: 5–10% MeOH in DCM) or recrystallization from ethanol/water mixtures ensures consistent purity .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways, such as nucleophilic substitution at the azetidine ring or pyrimidine functionalization. Software like Gaussian or ORCA can predict transition states and activation energies .
- Machine Learning (ML) : Train models on reaction databases (e.g., PubChem or Reaxys) to predict optimal catalysts (e.g., Pd/C for coupling reactions) or solvent systems .
Q. How should researchers resolve discrepancies in biological activity data reported for this compound across studies?
- Methodological Answer :
- Meta-Analysis Framework :
Standardize Assay Conditions : Compare IC₅₀ values under consistent pH, temperature, and buffer systems (e.g., ammonium acetate at pH 6.5) .
Control for Impurities : Re-evaluate conflicting datasets using HPLC-pure batches to rule out batch-to-batch variability .
Cross-Validate Targets : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) to confirm target engagement .
Q. What experimental design strategies can improve catalytic efficiency in derivatizing this compound?
- Methodological Answer :
- Factorial Design of Experiments (DoE) : Test variables such as temperature (20–80°C), catalyst loading (1–5 mol%), and reaction time (2–24 hours) to identify optimal conditions .
- In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .
Q. How can researchers leverage azetidine-pyrimidine hybrids for novel therapeutic applications?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Modify the azetidine ring with substituents (e.g., methyl or halogen groups) to enhance metabolic stability.
- Replace pyrimidine with other heterocycles (e.g., triazine) and compare pharmacokinetic profiles using in vitro microsomal assays .
- Targeted Delivery Systems : Encapsulate the compound in lipid nanoparticles (LNPs) to improve bioavailability, guided by computational solubility parameters (logP ~1.5) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
